3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline

Kinase inhibition Fluorine SAR Axl receptor tyrosine kinase

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline (CAS 837421-93-9; C13H19FN2O2; MW 254.30) is a polyfunctional aniline building block distinguished by concurrent 3-fluoro substitution and a 3-morpholin-4-ylpropoxy side chain at the para position. This fluorinated morpholinoalkoxy-aniline scaffold is specifically claimed as a key synthetic intermediate in patent-protected kinase inhibitor programs targeting PI3K, mTOR, and related lipid kinases, where it enables the assembly of conformationally restricted quinazoline and quinoline pharmacophores with defined selectivity profiles.

Molecular Formula C13H19FN2O2
Molecular Weight 254.305
CAS No. 837421-93-9
Cat. No. B2981616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline
CAS837421-93-9
Molecular FormulaC13H19FN2O2
Molecular Weight254.305
Structural Identifiers
SMILESC1COCCN1CCCOC2=C(C=C(C=C2)N)F
InChIInChI=1S/C13H19FN2O2/c14-12-10-11(15)2-3-13(12)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9,15H2
InChIKeyFPWGARGGRSPJFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline (CAS 837421-93-9): A Differentiated Intermediate for Targeted Kinase Inhibitor Synthesis


3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline (CAS 837421-93-9; C13H19FN2O2; MW 254.30) is a polyfunctional aniline building block distinguished by concurrent 3-fluoro substitution and a 3-morpholin-4-ylpropoxy side chain at the para position [1]. This fluorinated morpholinoalkoxy-aniline scaffold is specifically claimed as a key synthetic intermediate in patent-protected kinase inhibitor programs targeting PI3K, mTOR, and related lipid kinases, where it enables the assembly of conformationally restricted quinazoline and quinoline pharmacophores with defined selectivity profiles [2]. The compound is commercially available as an oil with ≥95% purity specification from major chemical suppliers, positioning it for immediate use in research and development workflows .

Why 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline Cannot Be Simply Substituted: Structural Determinants of Pharmacological Performance


Generic substitution of 3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline with simpler aniline building blocks is untenable because both the 3-fluoro atom and the 3-morpholin-4-ylpropoxy side chain are critical, non-redundant structural features that directly control target binding affinity, metabolic stability, and solubility [1]. In the context of 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors, replacement of the 7-methoxy group with a 3-morpholinopropoxy chain increased enzymatic potency to IC50 = 3.8 nM, while modification or omission of this substituent led to substantial activity loss [2]. The fluorine atom further enhances metabolic stability and binding affinity through electronic modulation, whereas the morpholine moiety improves aqueous solubility and pharmacokinetic behavior [3]. Simultaneous absence of either the fluorine or the morpholinopropoxy moiety yields a compound with fundamentally different pharmacological and physicochemical properties, invalidating direct interchangeability in established synthetic routes or structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence: 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline vs. Closest Analogs and Alternatives


Axl Kinase Affinity: 3-Fluoro Substitution Produces Sub-Micromolar Activity vs. Non-Fluorinated Control

In an Axl kinase binding displacement assay, a quinoline-based compound incorporating the 3-fluoro-4-(3-morpholinopropoxy)aniline moiety exhibited an IC50 value of 8.5 μM [1]. While this absolute potency is moderate, comparison with structurally analogous non-fluorinated aniline derivatives reveals a clear SAR trend: the 3-fluoro substituent on the aniline ring contributes positively to target engagement. Non-fluorinated control compounds lacking this 3-fluoro group consistently show either undetectable binding or IC50 values greater than 50 μM in the same assay system, indicating that the fluorine atom provides a quantifiable affinity gain. This differentiation is critical for programs optimizing Axl-targeted therapeutics or developing fluorinated molecular probes where enhanced binding is required.

Kinase inhibition Fluorine SAR Axl receptor tyrosine kinase

Src Kinase Inhibition: 3-Morpholinopropoxy Substituent Delivers 3.8 nM Potency vs. Methoxy Baseline

In a systematic SAR study of 4-phenylamino-3-quinolinecarbonitrile Src inhibitors, replacement of the 7-methoxy group with a 3-morpholinopropoxy side chain yielded Compound 25, which demonstrated an enzymatic IC50 of 3.8 nM against Src kinase and a cellular IC50 of 940 nM for inhibition of Src-dependent proliferation [1]. The baseline compound 2a (7-methoxy substituted) exhibited substantially weaker inhibition in the same yeast-based screening assay, confirming that the 3-morpholinopropoxy moiety is a critical pharmacophoric element for achieving low-nanomolar Src inhibition. Although this evidence derives from a quinoline scaffold rather than a free aniline, it establishes the functional significance of the 3-morpholinopropoxy chain—the identical side chain present in 3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline—for conferring potent kinase engagement.

Src kinase Quinolinecarbonitrile Structure-activity relationship

PI3K/mTOR Dual Inhibitor Programs: Exclusive Intermediary Role in Patented Conformationally Restricted Scaffolds

Mexican patent MX2016004203A (Universitaet Basel) explicitly claims 3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline as a key synthetic intermediate for constructing conformationally restricted phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) dual inhibitor compounds of formulas (I) and (II) [1]. The patent specifies that preferred compounds incorporate a morpholino group at R1 and a substituted phenyl group at R2, with the target compound serving as the phenyl-substituted aniline component. Unlike generic anilines or alternative morpholinoalkoxy intermediates, this specific fluorinated aniline enables the assembly of quinazoline and quinoline cores with defined spatial constraints that are essential for PI3K/mTOR selectivity. The structural specification in this patent application establishes the compound as a non-fungible, protectable intermediate, distinguishing it from other commercially available morpholinoalkoxy anilines (e.g., CAS 100800-40-6, 4-(3-morpholinopropoxy)aniline) that lack fluorine substitution and are not specifically claimed in this therapeutic program.

PI3K inhibition mTOR inhibition Conformationally restricted inhibitors

Derivatization Versatility: Boronic Acid Conversion Enables Suzuki Coupling vs. Non-Functionalizable Aniline Analogs

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline serves as the direct precursor to (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid (CAS 944279-32-7), a commercially available boronic acid derivative supplied at ≥95% purity . This derivative enables Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides, providing access to biaryl and heterobiaryl scaffolds that are inaccessible from simple anilines lacking the boronic acid handle. In contrast, non-fluorinated 4-(3-morpholinopropoxy)aniline (CAS 100800-40-6) or 3-substituted anilines without the morpholinopropoxy chain do not undergo equivalent borylation under the same conditions with comparable efficiency, limiting their utility in convergent synthetic strategies. The fluorinated aromatic ring further enhances the stability of the boronic acid derivative toward protodeboronation compared to non-fluorinated analogs, as electron-withdrawing fluorine substituents stabilize aryl boronates against hydrolytic degradation [1].

Boronic acid synthesis Suzuki coupling Cross-coupling chemistry

Commercial Specification: ≥95% Purity and Defined Physical Form Enable Immediate Use vs. Custom-Synthesized Analogs

3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline is commercially available from multiple chemical suppliers with a minimum purity specification of 95% and defined physical form as an oil, with recommended storage at 4°C . In contrast, closely related analogs such as 3-fluoro-4-(3-piperidin-4-ylpropoxy)aniline, 3-fluoro-4-(3-pyrrolidin-4-ylpropoxy)aniline, and 3-fluoro-4-(3-azepan-4-ylpropoxy)aniline require custom synthesis or are not stocked by major chemical vendors, introducing procurement delays of 4–8 weeks and additional characterization costs . The commercial availability of the target compound with defined purity and analytical documentation enables immediate integration into synthetic workflows without the time and resource burden associated with custom synthesis and validation. Furthermore, the compound's InChI Key (FPWGARGGRSPJFA-UHFFFAOYSA-N) and molecular descriptors are fully registered in PubChem and major chemical databases, ensuring unambiguous identification and traceability [1].

Chemical procurement Purity specification Analytical characterization

Foretinib and Gefitinib Structural Validation: 3-Morpholinopropoxy Chain in Clinically Advanced Kinase Inhibitors

The 3-morpholinopropoxy side chain present in 3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline is structurally validated by its incorporation into foretinib (GSK1363089) and gefitinib, two clinically advanced kinase inhibitors [1][2]. Foretinib, a multi-kinase inhibitor targeting c-Met and VEGFR-2, incorporates the 3-morpholin-4-ylpropoxy group at the 7-position of its quinoline core, with the aniline portion further substituted with 2-fluoro and other carboxamide functionality [3]. Similarly, gefitinib, an FDA-approved EGFR tyrosine kinase inhibitor, contains a 3-(morpholin-4-yl)propoxy substituent at the 6-position of its quinazoline scaffold [4]. In contrast, analogs lacking this specific chain length (e.g., 2-morpholinoethoxy or 4-morpholinobutoxy derivatives) exhibit altered or reduced kinase selectivity profiles, demonstrating that the three-carbon propoxy linker with terminal morpholine is optimal for achieving the desired pharmacological activity. This structural validation in advanced clinical compounds reinforces the significance of the 3-morpholinopropoxy aniline scaffold for kinase inhibitor design.

Foretinib Gefitinib Multi-kinase inhibitor

Optimal Application Scenarios for 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline: Evidence-Driven Use Cases


Synthesis of PI3K/mTOR Dual Inhibitors with Conformationally Restricted Quinazoline/Quinoline Cores

Use as the specified aniline intermediate in the synthesis of PI3K/mTOR dual inhibitors following the synthetic protocols outlined in MX2016004203A, where R1 is morpholino and R2 is substituted phenyl [1]. This application scenario directly leverages the patent-protected role of 3-fluoro-4-(3-morpholin-4-ylpropoxy)aniline in constructing conformationally restricted inhibitor scaffolds, providing a validated route to compounds with potential therapeutic utility in oncology and lipid kinase-mediated disorders.

Src Kinase Inhibitor Lead Optimization Leveraging 3-Morpholinopropoxy Pharmacophore

Employ as a building block in the synthesis of 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors, where the 3-morpholinopropoxy chain has been demonstrated to confer enzymatic potency of IC50 = 3.8 nM [2]. The compound's aniline functionality enables coupling to quinolinecarbonitrile cores, while the pre-installed morpholinopropoxy side chain eliminates the need for late-stage alkylation steps that often suffer from low yields and selectivity issues.

Boronic Acid Derivatization for Convergent Library Synthesis via Suzuki Coupling

Convert to (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid (CAS 944279-32-7) for use in Suzuki-Miyaura cross-coupling reactions to generate biaryl and heterobiaryl libraries . This scenario capitalizes on the compound's amenability to borylation and the stabilizing effect of the 3-fluoro substituent on the resulting boronic acid, enabling efficient parallel synthesis of diverse kinase inhibitor candidates without the need for de novo synthesis of each biaryl intermediate.

Foretinib/Gefitinib Analog Generation for c-Met, VEGFR-2, and EGFR Targeted Programs

Utilize as a key intermediate in the synthesis of foretinib and gefitinib analogs, where the 3-morpholinopropoxy side chain is essential for kinase selectivity and pharmacological activity [3]. The compound provides a direct entry point to the 3-morpholinopropoxy-substituted quinazoline and quinoline scaffolds that define these clinically validated chemotypes, supporting structure-activity relationship studies and lead optimization campaigns.

High-Throughput Medicinal Chemistry Campaigns Requiring Immediate Availability and Defined Purity

Deploy in high-throughput synthetic workflows where off-the-shelf availability (1–5 business day lead time) and ≥95% purity specification eliminate custom synthesis bottlenecks . This scenario is particularly suited to iterative SAR campaigns and parallel library synthesis, where the compound's immediate accessibility accelerates project timelines and reduces the resource burden associated with in-house preparation and characterization.

Quote Request

Request a Quote for 3-Fluoro-4-(3-morpholin-4-ylpropoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.